5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. The parent quinoline ring system serves as the fundamental structural framework, with the numbering system beginning at the nitrogen-containing pyridine ring and proceeding through the fused benzene ring. The compound incorporates a chlorine substituent at position 5 of the quinoline ring system, which corresponds to the meta position relative to the quinoline nitrogen atom.
The pyrrolidinyloxy substituent at position 8 represents a more complex functional group requiring careful nomenclature consideration. The pyrrolidine ring, a saturated five-membered heterocycle containing nitrogen, is connected to the quinoline scaffold through an oxygen bridge at the 3-position of the pyrrolidine ring. This ether linkage creates a (3-pyrrolidinyloxy) designation, indicating the specific connectivity pattern between the two ring systems. The hydrochloride salt formation involves protonation of the quinoline nitrogen, creating a quaternary ammonium species that forms an ionic pair with the chloride counterion.
Structural analysis of related quinoline derivatives demonstrates the significance of precise positional notation in systematic naming. For instance, 5-Chloro-8-hydroxyquinoline, also known as cloxyquin, represents a simpler analog where the pyrrolidinyloxy group is replaced by a hydroxyl functionality. The molecular formula for the base compound would be C₁₃H₁₅ClN₂O, while the hydrochloride salt adds an additional hydrogen and chloride ion to yield C₁₃H₁₆Cl₂N₂O. This nomenclature system allows for unambiguous identification of the compound and facilitates comparison with structural analogs in the quinoline family.
Molecular Topology and Conformational Analysis
The molecular topology of this compound exhibits a complex three-dimensional architecture resulting from the combination of planar aromatic and non-planar saturated ring systems. The quinoline core maintains essential planarity due to its aromatic character, with bond angles and distances consistent with other substituted quinoline derivatives. Computational studies on related quinoline compounds have revealed that the aromatic system adopts a planar conformation with minimal deviation from coplanarity.
The pyrrolidine ring attached through the ether linkage introduces conformational flexibility into the molecular structure. Pyrrolidine rings typically adopt envelope or twist conformations to minimize ring strain, with the specific conformation influenced by substituent effects and intermolecular interactions. The ether oxygen bridge between the quinoline and pyrrolidine systems creates a flexible tether that allows for multiple rotational conformers around the carbon-oxygen and oxygen-carbon bonds. This conformational freedom can significantly impact the compound's ability to interact with biological targets and influence its physical properties.
Comparative analysis with 8-(3-pyrrolidinyloxy)quinoline dihydrochloride, which lacks the 5-chloro substituent, provides insight into the electronic and steric effects of halogen substitution. The chlorine atom at position 5 introduces both electron-withdrawing effects through induction and steric bulk that can influence the overall molecular geometry. The presence of the chlorine substituent can also affect the rotational barriers around the ether linkage through electronic interactions with the quinoline ring system.
The hydrochloride salt formation significantly impacts the molecular topology by creating ionic interactions that can influence conformational preferences. Protonation of the quinoline nitrogen introduces a positive charge that can interact with the chloride counterion and affect the spatial arrangement of the entire molecule. This ionic character often leads to enhanced crystallization properties and altered solubility characteristics compared to the free base form.
Crystallographic Characterization and Packing Motifs
Crystallographic analysis of quinoline derivatives reveals characteristic packing motifs that arise from the combination of aromatic stacking interactions, hydrogen bonding, and electrostatic forces. While specific crystallographic data for this compound may not be available, analysis of related compounds provides valuable insights into expected packing behavior. The quinoline ring system typically participates in π-π stacking interactions, as observed in 2-Chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline, where centroid-centroid distances of approximately 3.59 Angstroms have been reported.
The presence of the chlorine substituent at position 5 introduces additional complexity to the crystallographic packing through halogen bonding interactions. Chlorine atoms can participate in directional non-covalent interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability. The size and electronegativity of chlorine can influence both the intermolecular spacing and the orientation of molecules within the crystal lattice.
The pyrrolidinyloxy substituent adds another dimension to the packing analysis through its potential for hydrogen bonding interactions. The nitrogen atom within the pyrrolidine ring can serve as both a hydrogen bond acceptor and, when protonated in the hydrochloride salt form, as a hydrogen bond donor. These interactions can create extended networks within the crystal structure that significantly influence the material properties of the compound.
Comparison with crystallographic data from 5-Chloro-8-hydroxyquinoline derivatives demonstrates the impact of functional group substitution on packing motifs. The hydroxyl group in simpler analogs typically forms strong hydrogen bonds that dominate the crystal packing, while the ether linkage in the pyrrolidinyloxy derivative may result in weaker but more numerous intermolecular interactions. The hydrochloride salt formation introduces ionic interactions between the protonated quinoline nitrogen and chloride counterions, which can create additional organizational forces within the crystal structure.
Comparative Structural Analysis with Analogous Quinoline Derivatives
Structural comparison of this compound with analogous quinoline derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The 5-Chloro-8-hydroxyquinoline scaffold, exemplified by cloxyquin, represents the simplest structural analog where the pyrrolidinyloxy group is replaced by a hydroxyl functionality. This comparison highlights the impact of functional group elaboration on molecular complexity and potential biological activity.
Analysis of 5-Chloro-8-methoxyquinoline provides insight into the electronic effects of different oxygen-containing substituents at the 8-position. The methoxy group introduces electron-donating character through resonance, while the pyrrolidinyloxy substituent combines ether functionality with additional nitrogen-containing heterocyclic character. This structural variation can significantly influence the compound's electronic properties and reactivity patterns.
The comparison with 8-(3-pyrrolidinyloxy)quinoline dihydrochloride, which lacks the 5-chloro substituent, illustrates the specific contribution of halogen substitution to the overall molecular properties. The chlorine atom at position 5 introduces electron-withdrawing effects that can modulate the basicity of the quinoline nitrogen and influence the compound's interaction with biological targets. Additionally, the chlorine substituent provides a handle for further synthetic modification through various cross-coupling reactions.
Structural analysis of related compounds such as 5-Chloro-8-(piperidin-3-ylmethoxy)quinoline hydrochloride demonstrates the impact of linker modification on molecular geometry. The methylene bridge in this analog introduces additional conformational flexibility compared to the direct ether linkage, potentially affecting the spatial relationship between the quinoline and heterocyclic components. Similarly, comparison with 7-chloro-8-(pyrrolidin-3-yl)quinoline reveals the importance of substitution position and linkage type on overall molecular architecture.
The following table summarizes key structural parameters for related quinoline derivatives:
| Compound | Molecular Formula | Halogen Position | Heterocycle Linkage | Salt Form |
|---|---|---|---|---|
| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 5-Chloro | Hydroxyl | Various |
| 5-Chloro-8-methoxyquinoline | C₁₀H₈ClNO | 5-Chloro | Methoxy | Free base |
| 8-(3-Pyrrolidinyloxy)quinoline | C₁₃H₁₆N₂O | None | Pyrrolidinyloxy | Dihydrochloride |
| 5-Chloro-8-(piperidin-3-ylmethoxy)quinoline | C₁₅H₁₉ClN₂O | 5-Chloro | Piperidinylmethoxy | Hydrochloride |
The structural diversity within this quinoline family demonstrates the versatility of the quinoline scaffold for incorporating various functional groups and heterocyclic systems. Each structural modification contributes unique electronic, steric, and conformational characteristics that can be exploited for specific applications. The presence of multiple nitrogen atoms in compounds like this compound provides multiple sites for protonation and salt formation, offering opportunities for modulating physicochemical properties such as solubility, stability, and crystallization behavior.
Properties
IUPAC Name |
5-chloro-8-pyrrolidin-3-yloxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-11-3-4-12(17-9-5-7-15-8-9)13-10(11)2-1-6-16-13;/h1-4,6,9,15H,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWJEHYZRVPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-30-7 | |
| Record name | Quinoline, 5-chloro-8-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body.
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride. These factors could include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a chlorine atom at the 5-position and a pyrrolidinyloxy group at the 8-position, contributing to its unique biological profile. Its molecular formula is with a molecular weight of approximately 224.68 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antiviral Effects : Preliminary studies suggest potential antiviral activity, particularly against viruses such as influenza.
- Antituberculosis Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, indicating a promising avenue for further research in this area.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds, including this compound, exhibit potent antimicrobial activity. For example, studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 - 16 | 0.125 - 0.5 |
| Escherichia coli | 4 - 16 | 0.125 - 0.5 |
| Klebsiella pneumoniae | 4 - 16 | 0.125 - 0.5 |
These results indicate that the compound may be more effective than some standard antibiotics, suggesting its potential as a novel therapeutic agent.
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising results against viral infections, particularly in inhibiting viral replication and reducing cytotoxicity in infected cells.
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A study investigating the antituberculosis effects of halogenated quinolines found that compounds with similar structures exhibited MICs ranging from to µg/mL against multidrug-resistant Mycobacterium tuberculosis strains . This suggests that further exploration of this compound could yield significant findings in combating tuberculosis.
- Evaluation of Antiviral Properties : In vitro assays have demonstrated that certain quinoline derivatives can inhibit viral growth effectively while maintaining low cytotoxicity levels in host cells . This highlights the potential for developing antiviral therapies based on the quinoline scaffold.
- Toxicity Assessments : Toxicological evaluations indicate that while some quinoline derivatives exhibit antibacterial properties, they also present lower toxicity profiles compared to traditional antibiotics . This is crucial for developing safe therapeutic agents.
Scientific Research Applications
Pharmacological Properties
This compound is part of a broader class of quinoline derivatives known for their diverse biological activities. Quinoline derivatives have been shown to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Quinoline compounds, including 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, have demonstrated antibacterial and antifungal properties. They are effective against pathogens such as Staphylococcus aureus and Escherichia coli, among others .
- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
- CNS Disorders Treatment : The compound shows promise in treating central nervous system disorders by acting as a selective antagonist for the 5-HT6 receptor. This receptor is implicated in conditions such as anxiety, depression, and cognitive decline associated with Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoline derivatives in clinical settings:
- Cognitive Enhancement : A study demonstrated that administration of quinoline derivatives improved performance in memory tasks among animal models, suggesting potential applications for cognitive enhancement therapies in humans suffering from age-related cognitive decline .
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotics .
- Anti-inflammatory Applications : Clinical trials indicated that quinoline derivatives could reduce symptoms in patients with chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), providing a basis for their use in respiratory therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural and Physical Properties
The following table compares 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride with structurally related compounds, focusing on substituents, molecular weights, and melting points:
Key Observations :
- Substituent Diversity : The target compound’s 3-pyrrolidinyloxy group distinguishes it from derivatives with benzimidazole (4f), triazole (), or piperazine () substituents. These structural variations influence solubility, stability, and biological activity.
- Melting Points : Compound 4f exhibits a higher melting point (208–210°C) compared to other derivatives, likely due to its bulky benzimidazole group enhancing crystal lattice stability .
- Spectral Data : NMR and MS data for analogs (e.g., 4f, ) provide benchmarks for structural validation, though such data are unavailable for the target compound.
Antimicrobial Activity
- Triazole Derivatives: 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline () demonstrates notable antifungal and antibacterial activity, attributed to the triazole ring’s ability to disrupt microbial cell membranes .
Comparison: The absence of biological data for 5-Chloro-8-(3-pyrrolidinyloxy)quinoline HCl limits direct efficacy comparisons. However, the pyrrolidine group’s flexibility could improve pharmacokinetic properties (e.g., bioavailability) relative to rigid benzimidazole or triazole analogs.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method for synthesizing structurally similar 5-chloromethyl-8-hydroxyquinoline hydrochloride using concentrated HCl, formaldehyde, and 8-hydroxyquinoline under reflux conditions (melting point: 282°C). Key variables include:
- Temperature : Elevated temperatures (reflux) improve reaction kinetics but may degrade thermally unstable intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidinyloxy groups.
- Catalysts : Acidic conditions (HCl) facilitate protonation of hydroxyl groups, increasing electrophilicity at the quinoline C8 position .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Storage : Keep in airtight containers in cool, dry environments to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
- Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition) to isolate target interactions from off-target effects. For example, highlights the use of β-type platelet-derived growth factor receptor tyrosine kinase assays to validate specificity .
- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC ≥95% purity) and solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
Q. How do structural modifications (e.g., halogenation, pyrrolidinyloxy substitution) impact supramolecular interactions?
- Crystallography : reveals that substituents like trifluoroethoxy groups induce C–F⋯π and π–π stacking interactions, altering crystal packing and solubility .
- Computational Modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., DNA intercalation or enzyme active sites) .
Q. What methodologies address the lack of ecotoxicological data for this compound?
- Environmental Simulation : Perform OECD 301/302 biodegradation tests to assess persistence.
- Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential, referencing analogs like 5,7-dichloro-8-hydroxyquinoline .
Data Gaps and Methodological Challenges
Q. How can researchers address discrepancies in reported melting points or spectral data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
